1-{3-[(4-Iodophenyl)oxy]propyl}piperidine
Overview
Description
1-{3-[(4-Iodophenyl)oxy]propyl}piperidine is an organic compound that features a piperidine ring substituted with a 3-[(4-iodophenyl)oxy]propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-Iodophenyl)oxy]propyl}piperidine typically involves the reaction of 4-iodophenol with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(4-Iodophenyl)oxy]propyl}piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling can be used to replace the iodine atom with other groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the phenyl ring.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the phenyl ring.
Major Products:
Substitution: Products will vary depending on the nucleophile used in the substitution reaction.
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced derivatives of the phenyl ring.
Scientific Research Applications
1-{3-[(4-Iodophenyl)oxy]propyl}piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of iodine-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-{3-[(4-Iodophenyl)oxy]propyl}piperidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
- 1-{3-[(4-Chlorophenyl)oxy]propyl}piperidine
- 1-{3-[(4-Bromophenyl)oxy]propyl}piperidine
- 1-{3-[(4-Fluorophenyl)oxy]propyl}piperidine
Uniqueness: The presence of the iodine atom in 1-{3-[(4-Iodophenyl)oxy]propyl}piperidine makes it unique compared to its chloro, bromo, and fluoro analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and binding properties, making this compound particularly interesting for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-[3-(4-iodophenoxy)propyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZXROKCONSCHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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